molecular formula C26H32N4O5S B1229931 but-2-enedioic acid, [4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-y lthiazolidin-4-yl)methanone

but-2-enedioic acid, [4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-y lthiazolidin-4-yl)methanone

Cat. No.: B1229931
M. Wt: 512.6 g/mol
InChI Key: PVWPTZYGRBCBBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of but-2-enedioic acid, [4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-ylthiazolidin-4-yl)methanone typically involves multiple steps of organic synthesis reactions. The preparation methods require strict experimental conditions and purity control to achieve the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

But-2-enedioic acid, [4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-ylthiazolidin-4-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism by which but-2-enedioic acid, [4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-ylthiazolidin-4-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, although detailed mechanisms are still under investigation . The compound’s structure allows it to bind to different receptors and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Similar compounds to but-2-enedioic acid, [4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-ylthiazolidin-4-yl)methanone include other piperazine derivatives and thiazolidine-containing molecules. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture

Properties

IUPAC Name

but-2-enedioic acid;[4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4OS.C4H4O4/c27-22(20-17-28-21(24-20)19-9-4-10-23-16-19)26-14-12-25(13-15-26)11-5-8-18-6-2-1-3-7-18;5-3(6)1-2-4(7)8/h1-4,6-7,9-10,16,20-21,24H,5,8,11-15,17H2;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWPTZYGRBCBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3CSC(N3)C4=CN=CC=C4.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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